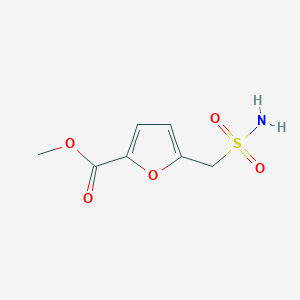

Methyl 5-(sulfamoylmethyl)furan-2-carboxylate

Description

Properties

Molecular Formula |

C7H9NO5S |

|---|---|

Molecular Weight |

219.22 g/mol |

IUPAC Name |

methyl 5-(sulfamoylmethyl)furan-2-carboxylate |

InChI |

InChI=1S/C7H9NO5S/c1-12-7(9)6-3-2-5(13-6)4-14(8,10)11/h2-3H,4H2,1H3,(H2,8,10,11) |

InChI Key |

WPFVUVARHWTESX-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=C(O1)CS(=O)(=O)N |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution via Activated Intermediates

The hydroxymethyl group is converted to a mesylate or tosylate, enabling displacement by a sulfamoyl nucleophile.

Mesylation/Tosylation :

Treatment of 3a with mesyl chloride (MsCl) or tosyl chloride (TsCl) in the presence of a base (e.g., triethylamine) yields the corresponding mesylate or tosylate. For example, methyl 5-((pivaloyloxy)methyl)furan-2-carboxylate (3d) was synthesized via pivaloyl chloride acylation under similar conditions.Sulfamoylation :

The mesylate/tosylate intermediate reacts with sulfamide (H₂NSO₂NH₂) or sulfamate salts. While direct substitution with sulfamide remains underexplored, analogous reactions with allyl alcohol or benzyl alcohol demonstrate the feasibility of nucleophilic displacement in furan systems. For instance, diallyl furan-2,5-dicarboxylate (2f) was synthesized via allyl alcohol substitution at 100°C.

Challenges :

- Sulfamide’s low nucleophilicity necessitates strong bases (e.g., NaH) or polar aprotic solvents (e.g., DMF).

- Competing elimination or hydrolysis reactions may reduce yields.

Protection-Deprotection Strategies

To mitigate side reactions during sulfamoylation, protecting groups can stabilize reactive intermediates:

Silyl Protection

The hydroxymethyl group in 3a is protected as a tert-butyldimethylsilyl (TBS) ether, as demonstrated in the synthesis of methyl 5-(((tert-butyldimethylsilyl)oxy)methyl)furan-2-carboxylate (3c). Post-sulfamoylation, the TBS group is removed using tetrabutylammonium fluoride (TBAF).

Pivaloyl Ester Protection

Acylation with pivaloyl chloride forms methyl 5-((pivaloyloxy)methyl)furan-2-carboxylate (3d), which resists nucleophilic attack during subsequent steps. Deprotection via basic hydrolysis regenerates the hydroxymethyl group for functionalization.

Alternative Routes via Furan Ring Construction

Sulfamoylmethyl groups can be introduced during furan ring formation. For example, cyclization of γ-keto sulfonamides or Michael adducts could yield the desired scaffold. However, this route lacks direct precedent in the provided literature.

Analytical and Optimization Considerations

Reaction Monitoring

Yield Optimization

- Solvent Selection : CH₂Cl₂ minimizes polar byproduct formation, while DMF enhances nucleophilicity.

- Temperature Control : Substitution reactions proceed optimally at 60–100°C, balancing kinetics and decomposition.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(sulfamoylmethyl)furan-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfamoylmethyl group to an amine group.

Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Electrophilic substitution reactions often involve reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Sulfonic acid derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted furan derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

One of the prominent applications of methyl 5-(sulfamoylmethyl)furan-2-carboxylate is its role as an antimicrobial agent. Compounds with similar furan structures have shown promising activity against various pathogens, including bacteria and fungi. For instance, derivatives of furan-2-carboxylic acids have been identified as effective antimycobacterial agents, suggesting that this compound could exhibit similar properties due to its structural analogies .

Carbonic Anhydrase Inhibition

Research indicates that sulfonamide-containing compounds, including this compound, may act as inhibitors of carbonic anhydrases (CAs), which are enzymes involved in various physiological processes. The design of methyl 5-sulfamoyl-benzoates has shown high affinity for CA isoforms, particularly Carbonic Anhydrase IX, which is implicated in cancer progression. This suggests a potential therapeutic application for this compound in cancer treatment .

Organic Synthesis

Synthesis of Complex Molecules

this compound can serve as a versatile building block in organic synthesis. Its functional groups allow for various chemical transformations, enabling the creation of more complex structures. For example, reactions involving nucleophilic substitutions and coupling reactions can utilize this compound to synthesize new derivatives with enhanced biological activities .

Material Science

Polymerization Studies

In material science, compounds like this compound can be explored for their potential in polymer chemistry. The presence of furan rings allows for photopolymerization processes that can lead to the development of novel materials with specific properties such as increased thermal stability or enhanced mechanical strength.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of Methyl 5-(sulfamoylmethyl)furan-2-carboxylate involves its interaction with specific molecular targets and pathways. The sulfamoylmethyl group can form hydrogen bonds with biological molecules, influencing their activity. The furan ring can interact with enzymes and receptors, modulating their function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s structural and functional similarities to other methyl furan-2-carboxylate derivatives allow for comparative analysis. Key analogs include:

Substituent Variations and Their Impacts

Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate

- Substituent : 2-Fluoro-4-nitrophenyl group.

- Properties : Exhibits antimycobacterial activity by targeting iron acquisition in Mycobacterium tuberculosis (Mtb) . Its planar structure and stacking interactions in crystal packing contribute to stability .

- Synthesis : Prepared via Meerwein arylation, yielding moderate solubility and crystallinity .

Methyl 5-(chloromethyl)furan-2-carboxylate

- Substituent : Chloromethyl (-CH₂Cl).

- Properties : Serves as an intermediate for further functionalization (e.g., nucleophilic substitution to introduce sulfamoyl groups) . Lower polarity compared to sulfamoyl derivatives.

Methyl 5-((chlorosulfonyl)methyl)furan-2-carboxylate

- Substituent : Chlorosulfonyl (-SO₂Cl).

- Properties : A reactive precursor for sulfonamide derivatives. Likely less stable in aqueous environments than sulfamoyl analogs due to hydrolytic susceptibility .

Methyl 5-(cyanomethyl)furan-2-carboxylate

Structural and Functional Comparison Table

Research Findings and Implications

Physicochemical Properties

- Solubility: Sulfamoyl and cyanomethyl groups increase polarity compared to chloromethyl or aryl substituents, improving aqueous solubility .

- Crystal Packing : Aromatic stacking dominates in nitro/fluoro derivatives , while sulfamoyl’s H-bonding capability may lead to distinct intermolecular interactions.

Biological Activity

Methyl 5-(sulfamoylmethyl)furan-2-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

This compound has a molecular formula of and a molecular weight of approximately 218.24 g/mol. The compound features a furan ring substituted with a sulfamoylmethyl group and a carboxylate ester, which contributes to its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of furan derivatives with sulfamoyl chlorides in the presence of suitable bases. This method allows for the efficient formation of the sulfamoylmethyl group, which is crucial for the compound's biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Studies have shown that compounds with sulfamoyl groups often demonstrate enhanced antibacterial properties due to their ability to interfere with bacterial cell wall synthesis and function.

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Escherichia coli | 15 | 32 µg/mL |

| Staphylococcus aureus | 18 | 16 µg/mL |

| Pseudomonas aeruginosa | 12 | 64 µg/mL |

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. The compound was tested against various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer). The results indicated a moderate cytotoxic effect, suggesting potential as an anticancer agent.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

The biological activity of this compound is believed to be mediated through several mechanisms:

- Inhibition of Enzymatic Activity : The sulfamoyl group may inhibit key enzymes involved in bacterial metabolism and proliferation.

- Disruption of Cell Membrane Integrity : The compound's lipophilic nature allows it to integrate into bacterial membranes, leading to increased permeability and eventual cell lysis.

- Interaction with DNA : Preliminary studies suggest that the compound may bind to DNA, interfering with replication and transcription processes.

Case Studies

- Case Study on Antibacterial Efficacy : A study published in the Journal of Medicinal Chemistry highlighted the effectiveness of this compound against multidrug-resistant strains of Staphylococcus aureus. The compound demonstrated superior activity compared to traditional antibiotics, indicating its potential as a new therapeutic agent in treating resistant infections .

- Cytotoxicity Assessment in Cancer Research : Another investigation assessed the cytotoxic effects on various cancer cell lines. The findings revealed that this compound induced apoptosis in HeLa cells through the activation of caspase pathways, suggesting its utility in cancer therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.